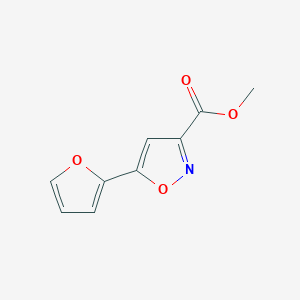
Methyl 5-(2-furyl)isoxazole-3-carboxylate
Descripción general
Descripción
Methyl 5-(2-furyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis. The isoxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, is known for its presence in various biologically active molecules and can be functionalized to produce a wide array of derivatives with diverse chemical properties .
Synthesis Analysis
The synthesis of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, can be achieved through various synthetic routes. One such method involves the reaction of keto acetylenic esters with hydroxylamine, which yields the desired isoxazole carboxylates . Another approach is the one-pot high-throughput synthesis, which allows for the creation of a large library of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of 2-component reactions . Additionally, the bromination of methyl groups in related isoxazole carboxylates has been studied, providing precursors for further functionalization .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, has been investigated using various analytical techniques. For instance, nuclear magnetic resonance (NMR) and infrared (IR) spectral data have been utilized to confirm the position of substituents on the furan ring of the compound . Moreover, detailed structural studies using density functional theory (DFT) and topological analysis based on Bader's theory of atoms in molecules have been performed to understand the electronic properties and molecular geometry of related isoxazole compounds .
Chemical Reactions Analysis
Isoxazole derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The bromination of isoxazole carboxylates, for example, leads to the formation of bromomethyl-isoxazole carboxylates, which can be further transformed into formyl-isoxazole carboxylates and used as substrates for synthesizing isoxazole-fused heterocycles . Additionally, the metallation of furyl-imidazoles has been explored, providing insights into the reactivity of the furan ring in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of various isoxazole carboxamides and carboxylic acid derivatives has been reported, showcasing the diversity of functional groups that can be introduced into the isoxazole framework . The solubility, melting points, and stability of these compounds can vary widely, affecting their potential applications in medicinal chemistry and materials science. Theoretical calculations, such as those performed using DFT, can predict properties like electrostatic potential, which are crucial for understanding the interaction of these molecules with biological targets .
Aplicaciones Científicas De Investigación
Metal-Free Synthetic Routes to Isoxazoles
- Field : Organic Chemistry
- Application : Isoxazoles are synthesized using metal-free synthetic routes .
- Results : This approach provides an eco-friendly strategy for the synthesis of isoxazoles with significant biological interests .
Synthesis of 3,5-Disubstituted Isoxazole Scaffolds
- Field : Medicinal Chemistry
- Application : 3,5-Disubstituted isoxazole scaffolds are synthesized as a possible anti-Parkinson agent .
- Method : Initially, acetophenone is reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature .
- Results : This method provides a novel synthetic route for the creation of potential therapeutic agents .
Safety And Hazards
“Methyl 5-(2-furyl)isoxazole-3-carboxylate” is generally safe under normal use conditions, but appropriate laboratory operations and personal protective measures should still be followed . Avoid inhalation, ingestion, or contact with skin and eyes . Maintain good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .
Propiedades
IUPAC Name |
methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZSUGFQUZAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410522 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-furyl)isoxazole-3-carboxylate | |
CAS RN |
33545-41-4 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
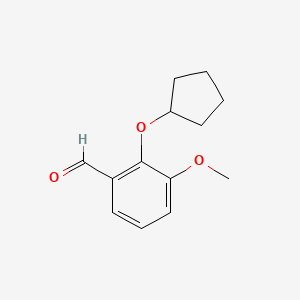
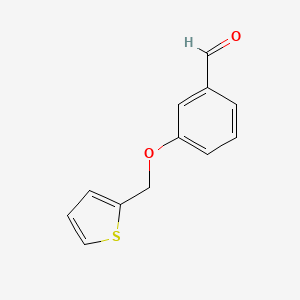
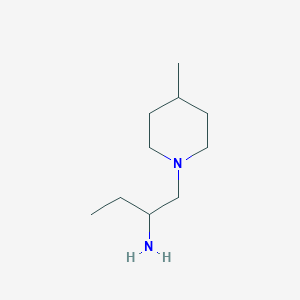
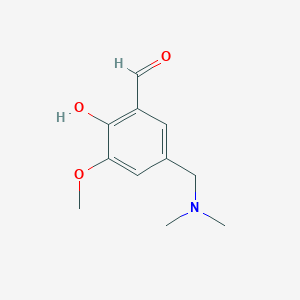
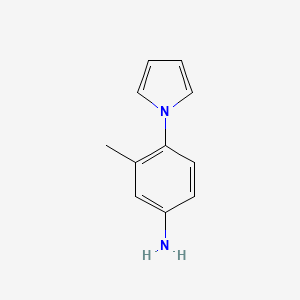


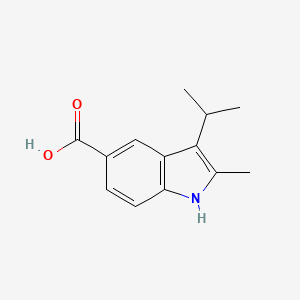
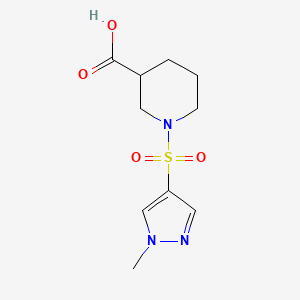
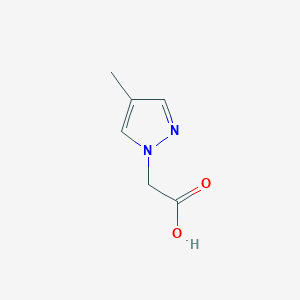
![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)
